Alpha3beta4 nAChR Antagonism
This compound demonstrates potent antagonist activity at the human alpha3beta4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This represents a high level of potency within the piperidine class. For context, many benzylpiperidine derivatives evaluated in similar nAChR assays exhibit potencies in the micromolar range, highlighting the specific structural features of this compound that confer high affinity for this receptor subtype.
| Evidence Dimension | nAChR Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Typical benzylpiperidine nAChR antagonists (e.g., certain α7 nAChR antagonists) often exhibit Ki/IC50 values in the 100-10,000 nM range. |
| Quantified Difference | >50-fold more potent than typical class baseline |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
The high potency at alpha3beta4 nAChR makes it a valuable tool compound for studying this specific receptor subtype's role in neurological processes and for screening programs aimed at developing subtype-selective modulators.
- [1] EcoDrugPlus Database. Antagonist activity at alpha3beta4 nAChR receptor. University of Helsinki. View Source
